molecular formula C20H28BrNO2 B3329488 apo-Ipratropium Bromide CAS No. 60018-35-1

apo-Ipratropium Bromide

Cat. No.: B3329488
CAS No.: 60018-35-1
M. Wt: 394.3 g/mol
InChI Key: KUACVKTWUWIQFV-ZOFFNVHLSA-M
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Description

Apo-Ipratropium Bromide is a quaternary ammonium compound derived from atropine. It is commonly used as an anticholinergic agent to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apo-Ipratropium Bromide is synthesized by treating atropine with isopropyl bromide. The synthesis involves the esterification of tropic acid with tropine to form atropine, which is then reacted with isopropyl bromide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the same basic principles as the laboratory methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Apo-Ipratropium Bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as tropic acid, tropine, and isopropyl bromide. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. By-products may include unreacted starting materials and minor impurities, which are removed during the purification process .

Scientific Research Applications

Apo-Ipratropium Bromide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACVKTWUWIQFV-ZOFFNVHLSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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